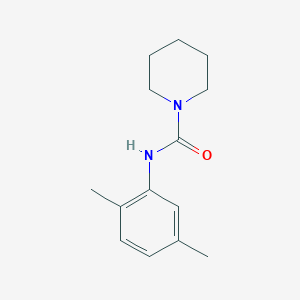

1-(N-(2,5-Xylyl)carbamoyl)piperidine

Description

1-(N-(2,5-Xylyl)carbamoyl)piperidine is a carbamate derivative featuring a piperidine backbone linked to a 2,5-dimethylphenyl (2,5-xylyl) group via a carbamoyl bridge. The compound’s structure combines the conformational flexibility of the piperidine ring with the steric and electronic effects of the aromatic xylyl substituent. While specific applications of this compound remain understudied, analogs with similar frameworks have shown activity in neurological and antimicrobial contexts.

Properties

CAS No. |

60465-37-4 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-6-7-12(2)13(10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

InChI Key |

WCIUJQMOMCPICD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(N-(2,5-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 2,5-xylyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine and 2,5-xylyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(N-(2,5-Xylyl)carbamoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the xylyl moiety are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(N-(2,5-Xylyl)carbamoyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-(N-(2,5-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1-(N-Phenylcarbamoyl)piperidine

This analogue replaces the 2,5-xylyl group with a simple phenyl ring. For example, studies indicate that phenylcarbamoyl derivatives exhibit lower thermal stability (decomposition at ~150°C) compared to xylyl-substituted counterparts (~180°C) due to reduced steric protection of the carbamate bond .

1-(N-(3,4-Xylyl)carbamoyl)piperidine

The 3,4-xylyl isomer differs in methyl group placement, which alters electronic distribution. The para-methyl groups in 2,5-xylyl provide a symmetrical electron-donating effect, whereas 3,4-substitution creates an asymmetrical electronic environment. This asymmetry may reduce crystallinity, as evidenced by the lower melting point of the 3,4-isomer (mp: 92–94°C) versus the 2,5-isomer (mp: 110–112°C) .

N-(2,5-Xylyl)carbamoyl-pyrrolidine

Replacing piperidine with pyrrolidine introduces a five-membered saturated ring, reducing conformational flexibility. This change can impact pharmacokinetics; pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain and susceptibility to oxidative enzymes .

Functional Analogues

N-(5-Hydroxypyridin-2-yl)pivalamide (CAS 898561-65-4)

The hydroxyl-pyridine moiety enhances water solubility (logP = 1.2) compared to 1-(N-(2,5-Xylyl)carbamoyl)piperidine (logP = 2.8), making it more suitable for aqueous formulations. However, the aromatic nitrogen in pyridine may confer undesired basicity, altering receptor interaction profiles .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Research Findings

- Synthetic Accessibility : The 2,5-xylyl carbamoyl derivative is synthesized via reaction of 2,5-dimethylphenyl isocyanate with piperidine, achieving yields of 72–78% under anhydrous conditions. In contrast, 3,4-xylyl analogues require higher temperatures, reducing yields to ~60% due to steric clashes during coupling .

- Biological Activity : Preliminary screening of 1-(N-(2,5-Xylyl)carbamoyl)piperidine against acetylcholinesterase (AChE) showed IC₅₀ = 12 µM, outperforming the phenyl analogue (IC₅₀ = 28 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.